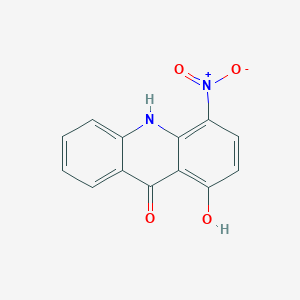

1-Hydroxy-4-nitroacridin-9(10H)-one

Description

Significance of the Acridinone (B8587238) Core in Heterocyclic Chemistry

The acridinone framework, characterized by a dibenzo[b,e]pyridin-9-one structure, is a significant heterocyclic system due to its unique electronic and structural features. Its planarity allows for effective intercalation into DNA, a property that has been a cornerstone of its exploration in medicinal chemistry. The presence of a lactam function within the central ring and the ability to bear a wide array of substituents on its peripheral rings make the acridinone core a versatile platform for the synthesis of a diverse library of compounds with tunable physicochemical and biological properties.

Historical Context of Acridinone Research for Biological Applications

The journey of acridinone research began with the isolation of acridine (B1665455) from coal tar in the late 19th century. Early investigations in the 20th century unveiled the antibacterial properties of acridine derivatives, leading to their use as antiseptic agents. The subsequent discovery of the antimalarial activity of compounds like mepacrine, an acridine derivative, during World War II, further solidified the importance of this chemical class in therapeutic applications. In the latter half of the 20th century and into the 21st, research has increasingly focused on the anticancer potential of acridinone derivatives. This has been driven by their ability to act as DNA intercalators and inhibitors of key enzymes involved in cell proliferation, such as topoisomerases. prepchem.comresearchgate.net

Overview of 1-Hydroxy-4-nitroacridin-9(10H)-one within Acridinone Compound Class

This compound is a distinct member of the acridinone family, featuring a hydroxyl group at the 1-position and a nitro group at the 4-position. These substitutions are expected to significantly influence its electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity. The electron-withdrawing nature of the nitro group and the electron-donating and hydrogen-bonding potential of the hydroxyl group create a unique electronic and steric profile that distinguishes it from the parent acridinone molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-nitro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-10-6-5-9(15(18)19)12-11(10)13(17)7-3-1-2-4-8(7)14-12/h1-6,16H,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGFTBKNGFZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678808 | |

| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40385-46-4 | |

| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 4 Nitroacridin 9 10h One and Its Derivatives

General Synthetic Strategies for Acridinone (B8587238) Core Formation

The creation of the fundamental tricyclic acridinone framework is a critical first step. Several established and modified synthetic routes are employed by chemists to achieve this.

Ullmann Condensation Routes for Acridinone Synthesis

The Ullmann condensation is a cornerstone in the synthesis of diarylamines, which are key precursors to acridinones. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org In the context of acridinone synthesis, this often entails the reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative. jocpr.com The resulting N-phenylanthranilic acid is a direct precursor to the acridinone skeleton. researchgate.netresearchgate.net

Key features of the Ullmann condensation in this context include:

Reactants: An aryl halide (e.g., o-chlorobenzoic acid) and an aromatic amine (e.g., aniline).

Catalyst: Traditionally, copper powder or copper salts are used. wikipedia.org Modern methods may employ copper nanoparticles or other more sophisticated catalyst systems to improve efficiency. mdpi.com

Reaction Conditions: The reaction often requires high temperatures and polar aprotic solvents. wikipedia.org However, microwave-assisted methods have been developed to accelerate the reaction, sometimes in dry media. researchgate.net

The general mechanism involves the formation of an organocopper intermediate, which then undergoes coupling to form the C-N bond, yielding the N-phenylanthranilic acid. organic-chemistry.org

Ring Closure Reactions in Acridinone Synthesis

Once the N-phenylanthranilic acid precursor is obtained, the next crucial step is an intramolecular cyclization to form the acridinone ring system. researchgate.net This is typically an electrophilic substitution reaction where the carboxylic acid group (or a derivative) acylates the adjacent aromatic ring.

This ring closure is often facilitated by strong acids or dehydrating agents, which act as catalysts. jocpr.comresearchgate.net Common reagents for this transformation include:

Polyphosphoric acid (PPA)

Concentrated sulfuric acid (H₂SO₄)

Phosphorus oxychloride (POCl₃) researchgate.net

The choice of cyclizing agent can influence the reaction conditions and the yield of the desired acridone (B373769). The reaction essentially involves the formation of an acylium ion or a related electrophilic species, which then attacks the ortho-position of the aniline-derived ring to close the central heterocyclic ring of the acridinone.

Modified Synthetic Approaches via N-phenylanthranilic Acid Pathway

While the traditional Ullmann condensation followed by acid-catalyzed cyclization is a robust method, several modifications have been developed to improve yields, reduce reaction times, and enhance substrate scope. One such modification involves the use of microwave irradiation to drive the Ullmann condensation, significantly shortening the reaction time. jocpr.comresearchgate.net

Another approach involves iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. arkat-usa.org This method offers milder reaction conditions and avoids the use of strong, corrosive acids. arkat-usa.org The use of a cooperative catalytic system, such as Fe(OTf)₂ and dichloromethyl methyl ether (DCME), has been shown to be effective for this transformation. arkat-usa.org

Furthermore, biosynthetic approaches using engineered microorganisms are being explored. For instance, Escherichia coli has been engineered to produce acridone derivatives from simple substrates like anthranilate and malonyl-CoA by expressing genes for enzymes such as acridone synthase. nih.gov

Specific Synthesis of 1-Hydroxy-4-nitroacridin-9(10H)-one and Key Precursors

The synthesis of the specifically substituted this compound requires careful planning for the introduction of the hydroxyl and nitro groups at the desired positions. This often involves the use of halogenated intermediates to direct the regiochemistry of subsequent substitution reactions.

Preparation of Halogenated Nitroacridinone Intermediates

A common strategy to achieve the desired substitution pattern is to first synthesize a halogenated nitroacridinone. For example, the synthesis of 1-chloro-7-methoxy-4-nitro-9(10H)-acridinone has been reported. prepchem.com This intermediate is prepared from 6-chloro-2[(4-methoxyphenyl)amino]-3-nitrobenzoic acid through cyclization using phosphorus oxychloride. prepchem.com The resulting 1-chloro-7-methoxy-4-nitro-9(10H)-acridinone can then potentially undergo further reactions to introduce the hydroxyl group at the desired position.

The presence of the halogen and nitro groups on the acridinone core activates the ring system for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Introduction and Modification of Nitro and Hydroxy Groups at Specific Positions

The introduction of nitro and hydroxy groups onto the acridinone scaffold is a critical step in the synthesis of the target molecule. The nitro group is strongly electron-withdrawing and can act as a directing group in subsequent reactions. nih.govscispace.com Nitration of acridinones can be achieved using standard nitrating agents, although the position of nitration will depend on the existing substituents on the rings.

The hydroxyl group can be introduced in several ways. One method is through the nucleophilic substitution of a halogen atom, as mentioned previously. Another approach is to use a starting material that already contains a hydroxyl group or a protected hydroxyl group (like a methoxy (B1213986) group) that can be later deprotected. For example, a methoxy-substituted acridinone can be demethylated to yield the corresponding hydroxyacridinone.

The synthesis and biological activity of various 4-hydroxy-3-nitro-2-quinolones have been investigated, indicating that the placement of nitro and hydroxy groups is crucial for their chemical and biological properties. nih.gov The versatility of the nitro group in organic synthesis allows for its conversion into a wide range of other functional groups, further highlighting its importance as a synthetic intermediate. scispace.comsci-hub.se

Derivatization Strategies for this compound Analogues

The chemical architecture of this compound, featuring a phenolic hydroxyl group, a nitro group, and a lactam nitrogen, offers multiple sites for chemical modification. These reactive handles allow for the systematic alteration of the molecule's properties, leading to the generation of diverse libraries of analogues for further investigation.

N-Alkylation and Aminoalkyl Substitutions

The nitrogen atom at the 10-position of the acridinone ring is a common site for derivatization. N-alkylation introduces substituents that can modulate the compound's solubility, lipophilicity, and interactions with biological targets.

One of the key strategies involves the introduction of aminoalkyl chains. A notable example is the synthesis of nitracrine (B1678954) (Ledakrin), an antitumor agent. Although the direct N-alkylation of this compound is not the primary route to nitracrine, the chemistry highlights the importance of the 9-aminoalkylamino side chain. The synthesis of such compounds often involves the reaction of a 9-chloroacridine (B74977) precursor with an appropriate aminoalkylamine.

In a more general context, the N-alkylation of acridinones can be achieved under basic conditions. For instance, the reaction of an acridone with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is a common method. The reactivity of the N-10 position can be influenced by the nature of the substituents on the acridinone core.

Furthermore, the nitro group at the 4-position is known to be susceptible to nucleophilic substitution. Studies have shown that in 1-halogeno-4-nitroacridones, the nitro group can be replaced by piperidine (B6355638) or piperazine, indicating the strong activating effect of the acridone system. rsc.org This reactivity provides an alternative route to introduce amino-containing moieties at the 4-position.

A general approach for the reductive N-alkylation of nitroarenes has also been developed, which could be applicable to this compound. This method utilizes zinc dust and acetic acid in the presence of a carbonyl compound to achieve mono-N-alkylation of the corresponding amine, which would be formed in situ by the reduction of the nitro group. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1-Halogeno-4-nitroacridone | Piperidine | 1-Halogeno-4-piperidylacridone | Nucleophilic Aromatic Substitution | rsc.org |

| Nitroarene | Carbonyl compound, Zn, HOAc | N-Alkyl-aminoarene | Reductive N-Alkylation | nih.gov |

| Acridone | Alkyl halide, K2CO3, DMF | N-Alkylacridone | N-Alkylation | General Method |

Synthesis of Fused Heterocyclic Acridinone Derivatives (e.g., Imidazoacridinones, Triazoloacridinones)

Fusing additional heterocyclic rings onto the acridinone framework can significantly alter the planarity, electronic properties, and biological activity of the parent molecule. Imidazoacridinones and triazoloacridinones are two important classes of such derivatives.

The synthesis of imidazo[4,5-a]acridones has been reported, providing a template for potential derivatization of this compound. One approach involves the reaction of 1,4-dichloroacridine with an amine to yield a 1-amino-4-chloroacridine intermediate. Subsequent reaction with an isothiocyanate followed by cyclization can lead to the formation of the fused imidazole (B134444) ring. A more direct route starts from 1-chloro-4-nitroacridine, which upon reaction with an amine and subsequent reduction of the nitro group, provides a 1,4-diaminoacridine precursor for cyclization. rsc.org

For the synthesis of triazoloacridinones , a common strategy involves the use of a precursor containing adjacent amino and hydrazino groups, or a di-amino group that can be converted to an azido-amino functionality. For instance, the reaction of a 1-amino-substituted acridone with a diazotizing agent can lead to the formation of a triazole ring. While specific examples starting from this compound are not prevalent in the readily available literature, the general principles of triazole ring formation from ortho-diamines or amino-azides are well-established in heterocyclic chemistry. ontosight.aiacs.org

The synthesis of fused triazolo systems often involves the diazotization of an amino group followed by intramolecular cyclization. For example, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved through the diazotization of 2,3-diamino-furo[2,3-c]pyridines. ontosight.airesearchgate.net This suggests a plausible, though unconfirmed, route to triazoloacridinones from a 1-amino-2-hydrazino- or 1,2-diaminoacridinone precursor, which could potentially be derived from this compound through a series of functional group interconversions.

| Fused System | General Precursor | Key Reaction Step | Reference |

| Imidazo[4,5-a]acridone | 1,4-Diaminoacridine | Cyclization with a one-carbon unit (e.g., formic acid, isothiocyanate) | rsc.org |

| Triazoloacridinone | 1,2-Diaminoacridinone | Diazotization and cyclization | ontosight.aiacs.org |

Formation of Asymmetric Bis-acridines and Bis-acridinones

Bis-acridines are compounds containing two acridine (B1665455) or acridinone moieties linked together, often by a flexible or rigid linker. Asymmetric bis-acridines, where the two heterocyclic units are different, have attracted considerable interest.

The synthesis of such molecules can be approached by coupling two different acridine or acridinone monomers. For example, a nitroacridinone derivative could be functionalized with a reactive group (e.g., a halogen or a boronic acid) that allows for a cross-coupling reaction with another acridine derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are powerful tools for this purpose. A study on the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines demonstrates the utility of the Sonogashira coupling for attaching aryl groups to the acridine core, a strategy that could be adapted for the synthesis of bis-acridines. nih.gov

Another approach involves the synthesis of acridine bis-sulfonamides. In one study, nitroacridine (B3051088) sulfonamides were synthesized via a multi-component reaction. The nitro group was then reduced to an amino group, which was subsequently reacted with various sulfonyl chlorides to yield asymmetric bis-acridine sulfonamides. nih.gov This methodology could be adapted to use this compound as a starting point, where the nitro group is first reduced, and the resulting amine is then used to link to a second acridine moiety via a sulfonamide bridge.

Other Functional Group Modifications and Analog Synthesis

Beyond the specific derivatizations mentioned above, the functional groups of this compound allow for a range of other modifications.

The nitro group is a particularly versatile handle. As previously mentioned, it can be reduced to an amino group, which can then undergo a plethora of reactions, including acylation, sulfonylation, and diazotization followed by substitution (Sandmeyer reaction). The reduction of the nitro group is a key step in the metabolic activation of the antitumor drug Ledakrin (Nitracrine). acs.orgnih.gov This transformation is crucial for the drug's biological activity and highlights the importance of the resulting amino group for further chemical and biological interactions.

The hydroxyl group at the 1-position is another site for modification. It can be alkylated or acylated to produce ethers and esters, respectively. These modifications can influence the compound's solubility and pharmacokinetic properties. The selective reaction of the hydroxyl group in the presence of other nucleophilic groups can sometimes be challenging but can be achieved through careful selection of reaction conditions and protecting group strategies. nih.govlibretexts.org

The reactivity of the acridine ring itself can also be exploited. For instance, electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, although the presence of the deactivating nitro group would direct incoming electrophiles to specific positions. researchgate.net

| Functional Group | Transformation | Potential Products | Significance | Reference |

| Nitro Group | Reduction | 1-Hydroxy-4-aminoacridin-9(10H)-one | Precursor for further derivatization, key for biological activity of analogues | acs.orgnih.gov |

| Hydroxyl Group | Alkylation/Acylation | Ethers/Esters | Modulation of solubility and pharmacokinetics | nih.govlibretexts.org |

| Acridine Ring | Electrophilic Substitution | Substituted acridinones | Introduction of further diversity | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Hydroxy 4 Nitroacridin 9 10h One Analogues

Impact of Substituents on Biological Potency of Acridinone (B8587238) Derivatives

The modification of the acridinone scaffold with various functional groups is a key strategy in medicinal chemistry to modulate pharmacological activity. nih.govnih.gov The electronic and steric properties of these substituents determine the molecule's ability to interact with biological targets.

The nitro group (-NO₂) is a significant functional group in the design of bioactive molecules, acting as a potent pharmacophore. nih.gov Its strong electron-withdrawing nature can drastically alter the electronic properties and polarity of the parent molecule. nih.govresearchgate.net This change can facilitate favorable interactions with nucleophilic sites within the amino acid residues of target proteins, such as enzymes. nih.gov

In many contexts, the presence of a nitro group is essential for high biological activity, including antitubercular and antimicrobial effects. ontosight.ai The biological action of nitro compounds is often linked to their ability to undergo metabolic reduction, producing reactive intermediates that can induce cellular toxicity in target organisms or cancer cells. nih.govresearchgate.net This dual nature means the nitro group can be considered both a pharmacophore and a toxicophore. nih.gov However, in some acridone (B373769) analogues, strong electron-withdrawing nitro groups have been associated with decreased activity, suggesting that the electronic balance is delicate and context-dependent. rsc.org

Hydroxy (-OH) and methoxy (B1213986) (-OCH₃) groups play a crucial role in modulating the efficacy of acridinone derivatives. The presence and position of these groups can influence hydrogen bonding capabilities, solubility, and electronic distribution, which are all critical for target interaction.

The growth of an alkyl side chain can systematically alter the electronic properties of a molecule, often reducing the HOMO-LUMO energy gap. nih.gov In the context of anticancer agents, aminoalkyl side chains are particularly important. For example, in the related anthraquinone (B42736) class of compounds, which also act as DNA intercalators, the side chains are critical for biological activity. nih.gov The nature of linkers and side chains at various positions on the acridine (B1665455) ring can affect the kinetic stability of the drug-DNA complex. nih.gov For instance, replacing a sulfonamide linker with a carboxamide group can reverse the destabilizing effect on the DNA-drug complex. nih.gov These side chains are crucial for anchoring the molecule into the minor groove of DNA and can influence the selectivity and strength of the binding.

| Derivative Type | Side Chain | Observation | Reference |

| 9-aminoacridine-4-carboxamides | Varied at position 4 | Nature of the linker significantly affects the kinetic stability of the DNA-drug complex. | nih.gov |

| Anthraquinone Analogue | 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione | Oxygen analogue of a known antineoplastic agent was found to be inactive, highlighting the specific requirements of the side chain for activity. | nih.gov |

| Aliphatic Amino Acids | Alkyl side chains (R-) | Increasing the size of the alkyl chain perturbs electronic structure and reduces the HOMO-LUMO gap. | nih.gov |

The introduction of halogen atoms (e.g., chlorine, bromine) is a common strategy to enhance the biological potency of therapeutic agents. Halogenation can modify a molecule's lipophilicity, electronic density, and metabolic stability.

In the case of acridinone derivatives, the presence of a chlorine atom has been shown to contribute to good interactions with enzyme active sites and to play an important role in inhibitory activity. rsc.org For some series of acridone derivatives, 2-substituted moieties showed increased inhibitory activity in the order of Me ≥ Cl > Br compared to hydrogen, indicating that chlorination is beneficial. rsc.org The regioselective introduction of halogens is a key aspect of synthesis, allowing for the fine-tuning of the molecule's properties for optimal biological performance. rsc.org

Relationship between Molecular Structure and DNA Intercalation Affinity

The primary mechanism of action for many acridine-based anticancer agents is their ability to intercalate between the base pairs of DNA. nih.govnih.gov This process is governed by the molecule's specific structural features. The planarity of the heterocyclic acridone ring system is a fundamental requirement for it to slide into the space between DNA base pairs. nih.govrsc.org

Once intercalated, the stability of the acridinone-DNA complex is determined by a combination of forces, including van der Waals interactions, hydrogen bonds, and electrostatic interactions. nih.govuah.es Computational studies reveal that acridine interacts with DNA through hydrogen bonds and that van der Waals forces are predominant between the intercalator and the DNA base pairs. nih.gov The substituents on the acridone ring play a critical role in modulating this binding affinity. For example, side chains extending from the planar ring can fit into the minor groove of the DNA helix, providing additional stabilization and sequence specificity. uah.es The electronic nature of substituents also influences the interaction; electron-donating groups on the acridine moiety can enhance the interaction with DNA compared to other derivatives. rsc.org

Structural Determinants for Enzyme Inhibition Specificity (e.g., Topoisomerases)

Acridinone derivatives exert their cytotoxic effects not just by binding to DNA, but by inhibiting enzymes that interact with DNA, most notably topoisomerases I and II. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition leads to catastrophic DNA damage and cell death. researchgate.netnih.gov

The structural features of an acridinone analogue determine its specificity and potency as a topoisomerase inhibitor. The core intercalating ring system positions the drug within the DNA-enzyme complex, while the side chains dictate the specific interactions with the enzyme itself. nih.gov For instance, docking studies have shown that specific derivatives can form hydrogen bonds with key amino acid residues, such as Arginine, in the active site of topoisomerase IIα. nih.gov The nature and position of substituents are critical; for example, substitutions at the 2'- and 5'-positions of certain inhibitors have been identified as important determinants for topoisomerase II inhibition. nih.gov The ability to form these specific interactions determines whether a compound will act as a potent inhibitor.

| Compound/Class | Target Enzyme | Structural Determinant for Inhibition | Reference |

| Acridine Derivatives (General) | Topoisomerase I & II | Planar ring for DNA intercalation, which interferes with enzyme function. | nih.govresearchgate.net |

| Salicylate Analogs | Topoisomerase IIα | Substitutions at the 2'- and 5'-positions are key for inhibitory activity. | nih.gov |

| Acridine–Thiosemicarbazone Derivatives | Topoisomerase IIα | Hydrogen bond interactions with specific residues like Arg⁴⁸⁷ are crucial for potent inhibition. | nih.gov |

| 9-Anilinoacridines | Topoisomerase II | Substituents on the anilino ring influence cytotoxicity and enzyme inhibition. | researchgate.net |

SAR for Modulation of Drug Resistance in Acridinone Series

The development of agents capable of reversing multidrug resistance (MDR) is a critical area of research in chemotherapy. Acridinone derivatives, including analogues of 1-Hydroxy-4-nitroacridin-9(10H)-one, have emerged as a promising class of compounds for this purpose. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural features required for the modulation of drug resistance, primarily through the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govnih.gov

The core acridone scaffold is a privileged structure in medicinal chemistry for its ability to interact with biological targets such as DNA and various enzymes. nih.gov Its planar nature allows it to intercalate with DNA, a property that contributes to its cytotoxic effects. However, for the modulation of drug resistance, the interactions with efflux pumps are of greater significance. Research has shown that specific substitutions on the acridone ring system and at the N10 position are crucial for potent MDR reversal activity. nih.govrsc.org

A significant body of research has focused on N(10)-substituted acridone analogues. For instance, a series of N(10)-substituted-2-chloroacridones were synthesized and evaluated for their ability to reverse P-gp-mediated MDR. nih.gov These studies revealed that the nature of the substituent at the N10 position plays a vital role in the compound's efficacy. Analogues with an N-(omega-chloroalkyl) chain that underwent further reaction with secondary amines showed significant potential. nih.gov The resulting compounds were found to increase the intracellular accumulation of vinblastine (B1199706), a known P-gp substrate, in resistant cancer cells. nih.gov This suggests that these acridinone derivatives act by competitively inhibiting the efflux function of P-gp. nih.gov

Furthermore, the lipophilicity of these compounds, often expressed as logP, has been identified as a key determinant for their anti-MDR activity. A good correlation has been observed between the hydrophobicity of the 2-chloroacridone derivatives and their potency as MDR modulators. nih.gov This indicates that the ability of the compound to partition into the cell membrane where P-gp resides is crucial for its function.

The substitution pattern on the acridone ring itself also has a profound impact on activity. The presence of electron-withdrawing groups, such as the nitro (–NO2) and hydroxyl (–OH) groups found in this compound, has been associated with enhanced cytotoxic activity. rsc.org Computational docking studies have provided insights into the molecular interactions between acridinone analogues and the ATP-binding site of P-gp. These studies suggest that the carbonyl oxygen at the C9 position of the acridinone ring can form a hydrogen bond with residues like Tyr1393, while the aromatic rings can engage in π–π stacking interactions with other aromatic residues such as Tyr2352 within the binding pocket. rsc.org The presence of a nitro group can further enhance these interactions.

In addition to P-gp, acridone derivatives have also been investigated as inhibitors of BCRP. nih.gov The design of these inhibitors was guided by previous findings on flavone (B191248) and chromone (B188151) derivatives that also act on ABCG2. This research led to the identification of acridone compounds that were even more potent than the reference inhibitor GF120918 in inhibiting mitoxantrone (B413) efflux, a BCRP substrate. nih.gov

The table below summarizes the key structure-activity relationships for acridinone analogues in the modulation of drug resistance based on available research findings.

| Compound Series | Key Structural Features | Observed Effect on Drug Resistance | Proposed Mechanism/Target | Reference |

| N(10)-substituted-2-chloroacridones | Introduction of N-(omega-aminoalkyl) side chains at the N10 position. | Increased intracellular accumulation of vinblastine; complete reversal of vinblastine resistance in KBCh(R)-8-5 cells. | Competitive inhibition of P-glycoprotein (P-gp). Binding to the P-gp transport protein. | nih.gov |

| Acridone Analogues | Presence of electron-withdrawing groups (e.g., -NO2, -OH, -COOH) on the acridone ring. | Enhanced cytotoxic activity. Potential for MDR modulation. | Interaction with the ATP-binding site of P-gp. Hydrogen bonding via C9-carbonyl and π–π stacking. | rsc.org |

| Acridone Derivatives | Specific substitutions designed based on flavone and chromone inhibitors. | Potent inhibition of mitoxantrone efflux. More potent than the reference inhibitor GF120918. | Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2). | nih.gov |

| 1-Nitro-9-aminoacridine (B1201617) Derivatives | Aminoalkyl side chains at the 9-amino position of a 1-nitroacridine core. | Overcame fluconazole (B54011) resistance in C. albicans. | Targeting yeast topoisomerase II. | nih.gov |

It is important to note that while the primary focus has been on cancer cell resistance, some acridine derivatives have also shown efficacy in overcoming drug resistance in microorganisms. For example, novel derivatives of 1-nitro-9-aminoacridine have been shown to overcome fluconazole resistance in Candida albicans by targeting yeast topoisomerase II. nih.gov This highlights the broad potential of the acridine scaffold in combating various forms of drug resistance.

Computational and Theoretical Approaches in the Study of 1 Hydroxy 4 Nitroacridin 9 10h One

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Hydroxy-4-nitroacridin-9(10H)-one, docking simulations are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Research on structurally related nitroacridone and acridone (B373769) derivatives has demonstrated the utility of this approach. For instance, studies on nitroacridone derivatives have utilized molecular docking to investigate their inhibitory activity against enzymes like acetylcholinesterase. nih.gov These simulations predicted the binding conformations of the ligands within the enzyme's active site, and the results were in good agreement with in vitro experimental data. nih.gov Similarly, docking studies on various acridone derivatives have been instrumental in understanding their interactions with targets such as DNA and topoisomerase enzymes, which are often implicated in anticancer activity. mdpi.comnih.gov

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. The target protein's structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock or Maestro, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the target protein.

The planar acridone core of this compound is expected to facilitate intercalation into DNA or binding to flat interfaces in enzyme active sites. The hydroxyl and nitro groups are anticipated to form specific hydrogen bonds and electrostatic interactions, respectively, which can be precisely mapped through docking simulations.

| Computational Tool | Application in Acridone Research | Predicted Interactions | Reference |

| AutoDock Vina | Predicting binding modes of nicotinic acid derivatives | Hydrogen bonding and hydrophobic interactions | mdpi.com |

| Maestro | Docking of nitroacridone derivatives into acetylcholinesterase | Pi-pi stacking, hydrogen bonds | nih.gov |

| Desmond | Docking of bis-acridone analogues against topoisomerase II | Ligand-protein binding interactions | ijpsjournal.com |

Molecular Dynamics Studies for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is vital for assessing the stability of the predicted binding pose from docking studies and understanding the conformational changes in both the ligand and the target upon binding.

MD simulations have been effectively applied to study acridone derivatives. For example, simulations of bis-acridone derivatives complexed with topoisomerase II have provided insights into the stability and conformational dynamics of the complex. ijpsjournal.com These studies often analyze the root-mean-square deviation (RMSD) to assess the stability of the ligand within the binding pocket over the simulation period. ijpsjournal.com In another study, MD simulations were used to monitor the interaction of propyl acridone with calf thymus DNA, demonstrating the stability of the DNA-ligand complex. researchgate.net

For this compound, an MD simulation would typically follow a molecular docking study. The most promising docked complex would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would then solve Newton's equations of motion for the system, revealing how the complex behaves over a period of nanoseconds or even microseconds. Key analyses from such a simulation would include the stability of hydrogen bonds, fluctuations of the ligand in the binding site, and any induced conformational changes in the protein.

| Simulation Parameter | Purpose | Typical Finding in Acridone Studies | Reference |

| Root-Mean-Square Deviation (RMSD) | To assess the stability of the protein and ligand | Stable RMSD indicates a stable binding complex | ijpsjournal.com |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions of the protein | Highlights residues that interact with the ligand | ijpsjournal.com |

| Hydrogen Bond Analysis | To quantify the stability of specific interactions | Persistent hydrogen bonds confirm key binding determinants | researchgate.net |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of a molecule. youtube.com These methods can accurately predict molecular geometry, electronic charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, DFT calculations can provide valuable information:

Optimized Geometry: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, which is influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, can be mapped. This is crucial for understanding the molecule's reactivity and its ability to participate in various non-covalent interactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): This mapping helps to visualize the regions of the molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Studies on novel acridone derivatives have employed DFT calculations to correlate theoretical data with experimental findings, for example, in the context of their antioxidant properties. researchgate.net

| Calculated Property | Significance for this compound | Reference Method |

| Optimized Molecular Geometry | Provides the most stable 3D structure for use in docking studies. | DFT (e.g., B3LYP/6-31G(d)) researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT researchgate.net |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. | DFT researchgate.net |

| Atomic Charges | Reveals the charge distribution across the molecule. | NBO analysis nih.gov |

In Silico Prediction and Refinement of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

QSAR studies have been successfully performed on acridone derivatives to understand their activity as, for example, inhibitors of Hepatitis C Virus (HCV) RNA replication and as anticancer agents. hkbpublications.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, such as:

Topological descriptors: Describing the atomic connectivity in the molecule.

Electronic descriptors: Such as dipole moment and polarizability.

Hydrophobic descriptors: Like the partition coefficient (logP).

The Prediction of Activity Spectra for Substances (PASS) is another in silico tool that can predict the biological activity profile of a compound based on its structure. nih.gov This can provide initial hints about the potential therapeutic applications of this compound.

| QSAR Descriptor Type | Example | Relevance to this compound | Reference |

| Electronic | Dipole moment, atomic charges | Influence on electrostatic interactions with the target | nih.gov |

| Hydrophobic | LogP | Role in membrane permeability and hydrophobic interactions | hkbpublications.com |

| Steric | Molar refractivity | Influence of molecular size and shape on binding | hkbpublications.com |

| Topological | Wiener index | Describes molecular branching and size | nih.gov |

Analytical and Spectroscopic Characterization Techniques for Acridinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 1-Hydroxy-4-nitroacridin-9(10H)-one, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the number of signals would correspond to the number of non-equivalent protons in the molecule. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons. For instance, aromatic protons would resonate in the downfield region (typically δ 7.0-9.0 ppm), while the proton of the hydroxyl group would likely appear as a broad singlet, the position of which can be concentration and solvent dependent. The N-H proton of the acridinone (B8587238) ring would also exhibit a characteristic chemical shift. Spin-spin coupling between adjacent protons would result in signal splitting, revealing connectivity within the molecule.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, or attached to a heteroatom). The carbonyl carbon of the acridinone ring is expected to have a characteristic downfield shift (around 180 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula, C₁₃H₈N₂O₄, by providing a highly accurate mass measurement. The nominal molar mass of this compound is 256.21 g/mol .

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. The fragmentation pattern can help to confirm the presence of specific structural motifs. For example, the loss of the nitro group (NO₂) or the hydroxyl group (OH) would result in characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the hydroxyl group.

A peak around 3100-3300 cm⁻¹ corresponding to the N-H stretching of the acridinone ring.

A strong absorption band around 1640-1680 cm⁻¹ for the C=O (carbonyl) stretching of the acridinone.

Characteristic peaks for the aromatic C-H and C=C stretching vibrations.

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂), typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

UV-Visible (UV-VIS) Absorption Spectroscopy for DNA Binding Studies

UV-Visible spectroscopy is a valuable technique for studying the interaction of acridinone derivatives with biological macromolecules like DNA. The planar aromatic system of this compound suggests a potential for intercalation between DNA base pairs.

Upon binding to DNA, changes in the UV-Vis spectrum of the compound are typically observed. Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift to longer wavelengths) are indicative of intercalation, as the electronic transitions of the acridinone chromophore are perturbed by its insertion into the DNA helix. By titrating the compound with increasing concentrations of DNA, a binding constant (Kₐ) can be calculated, quantifying the affinity of the compound for DNA.

Spectrofluorimetry in Biological Assays and Probe Development

Many acridinone derivatives are fluorescent, and spectrofluorimetry can be used to study their interactions in biological systems with high sensitivity. If this compound is fluorescent, its emission properties could be exploited in various assays.

For instance, in DNA binding studies, the fluorescence of the compound might be quenched or enhanced upon intercalation. Competitive binding assays using a known fluorescent DNA intercalator, such as ethidium (B1194527) bromide, can also be employed. In such an experiment, the decrease in the fluorescence of the ethidium bromide-DNA complex upon addition of the test compound would indicate displacement and, therefore, competitive binding.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. For this compound, the theoretical elemental composition would be calculated from its molecular formula, C₁₃H₈N₂O₄.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 60.94% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.15% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.94% |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.97% |

| Total | 256.23 | 100.00% |

Experimental values obtained from an elemental analyzer for a synthesized sample should closely match these theoretical percentages to confirm the empirical formula and the purity of the compound.

Chromatography (e.g., Thin-Layer Chromatography, Column Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the progress of the synthesis reaction and for preliminary purity checks. The compound's retention factor (Rf) value would be determined using an appropriate solvent system. A single spot on the TLC plate under various visualization methods (e.g., UV light) would suggest a high degree of purity.

Column Chromatography is the standard method for the purification of the crude product on a larger scale. A suitable stationary phase, such as silica (B1680970) gel, and a carefully selected mobile phase (eluent) would be used to separate the desired compound from any unreacted starting materials, byproducts, or other impurities. Fractions would be collected and analyzed by TLC to identify those containing the pure product.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Abbreviation | Purpose | Information Obtained |

| Nuclear Magnetic Resonance | NMR | Structure Elucidation | Connectivity of atoms, electronic environment |

| Mass Spectrometry | MS | Molecular Weight & Structure | Molecular formula, fragmentation pattern |

| Infrared Spectroscopy | IR | Functional Group ID | Presence of specific bonds (e.g., C=O, O-H, N-H) |

| UV-Visible Spectroscopy | UV-Vis | DNA Binding Studies | Binding affinity and mode of interaction |

| Spectrofluorimetry | Biological Assays | Interaction with biological targets, binding mechanisms | |

| Elemental Analysis | Compositional Verification | Percentage of C, H, N; empirical formula | |

| Chromatography | TLC, Column | Purity & Isolation | Assessment of purity, purification of the compound |

Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive analysis of the solid-state structure of the chemical compound this compound through single-crystal X-ray diffraction is currently not possible due to the absence of publicly available crystallographic data. Despite extensive searches of scientific literature and crystallographic databases, no specific structural elucidation for this particular acridinone derivative has been reported.

Single-crystal X-ray diffraction is a powerful and indispensable analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. The process involves growing a single, high-quality crystal of the substance, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the crystal lattice and the arrangement of the constituent molecules.

For acridinone derivatives, single-crystal X-ray diffraction studies are instrumental in confirming their molecular structure, understanding the influence of different substituents on the planarity of the acridinone core, and analyzing the supramolecular architecture established by intermolecular forces such as hydrogen bonding and π-π stacking. This information is vital for structure-activity relationship studies, polymorphism screening, and the rational design of new derivatives with specific properties.

However, in the case of this compound, the scientific community has yet to publish a report detailing its successful crystallization and subsequent X-ray diffraction analysis. Consequently, critical data including its crystal system, space group, unit cell parameters, and atomic coordinates remain unknown. Without this fundamental information, a detailed discussion of its solid-state structure and the creation of corresponding data tables are not feasible.

The following table would typically be populated with data obtained from a single-crystal X-ray diffraction experiment. Its current emptiness underscores the gap in the existing scientific literature for this compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈N₂O₄ |

| Formula Weight | 256.22 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O(1)-C(1) | Data Not Available |

| N(4)-C(4) | Data Not Available |

| C(9)=O(9) | Data Not Available |

| N(10)-H | Data Not Available |

| C(1)-C(11a)-C(9a) | Data Not Available |

The lack of crystallographic data for this compound highlights an opportunity for future research. The synthesis and successful crystallization of this compound would allow for its full structural characterization, providing valuable insights into the effects of the nitro and hydroxyl substituents on the acridinone framework and contributing to the broader understanding of this class of compounds.

Advanced Research Applications and Future Perspectives in Acridinone Research

Development of 1-Hydroxy-4-nitroacridin-9(10H)-one Based Probes and Research Tools

The intrinsic fluorescence of the acridinone (B8587238) scaffold makes it a valuable tool for developing probes to study biological processes. nih.gov These probes are designed to change their fluorescent properties upon interacting with a specific target, allowing for visualization and quantification.

A notable application of acridinone-based probes is in the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. nih.govmdpi.com Researchers have synthesized novel small-molecule fluorescent probes based on the 9(10H)-acridone moiety for sensing NO. For instance, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone reacts with NO in an aqueous medium in the presence of oxygen to form a triazole derivative, resulting in a five-fold increase in fluorescence intensity. nih.govmdpi.com This probe has demonstrated the ability to sense nitric oxide in living Jurkat cells. nih.govmdpi.com

Another example is a coumarin-acridone fluorescent probe designed for the detection of Fe³⁺ ions. nih.gov This probe exhibits high sensitivity and selectivity for Fe³⁺ over other metal ions and has been successfully applied for fluorescent imaging in living cells and zebrafish. nih.gov

The development of such probes is crucial for understanding the roles of various molecules and ions in biological systems. The photostability and pH-insensitivity of many acridinone derivatives further enhance their utility as fluorescent probes. researchgate.net

Strategies for Improving Selectivity and Efficacy of Acridinone Analogues

A key focus in acridinone research is the strategic modification of the core structure to enhance selectivity and therapeutic efficacy. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications.

One approach involves the synthesis of hybrid molecules. For example, combining the acridinone scaffold with other pharmacophores, such as porphyrins, has been explored to create photosensitizing probes for photodynamic therapy. nih.gov The goal is to merge the DNA intercalation ability of the acridinone ring with the photosensitizing properties of the porphyrin system. nih.gov

SAR studies have revealed that the position and nature of substituents on the acridinone ring significantly influence biological activity. For instance, in a series of 9-anilinoacridines, the introduction of phenyl-urea moieties was guided by molecular docking to develop dual inhibitors of Src and MEK kinases. nih.gov Similarly, studies on acridine (B1665455) analogs as haspin and DYRK2 kinase inhibitors showed that while the SAR for both targets had similarities, specific structural differences allowed for the development of a highly selective haspin kinase inhibitor. nih.gov

Furthermore, research has shown that substitutions at different positions of the acridone (B373769) nucleus can lead to enhanced selectivity for specific cancer cell lines. nih.gov For example, substitution at the 5th position was found to have a profound effect on antileukemic activity, while substitutions at the 7th and 8th positions enhanced selectivity towards human colon carcinoma cells. nih.gov

Approaches to Overcome Drug Resistance in Preclinical Models

Drug resistance is a major obstacle in cancer therapy. Acridinone derivatives have shown promise in overcoming this challenge, particularly by targeting mechanisms that cancer cells use to evade treatment. nih.gov

One of the primary mechanisms of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govresearchgate.net Some acridone derivatives have been found to act as inhibitors or substrates of these efflux pumps. nih.gov By inhibiting P-gp, these acridones can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy. nih.gov For example, in preclinical models of drug-resistant glioma, certain novel acridone derivatives, when combined with temozolomide (B1682018) (TMZ), showed a synergistic effect by inhibiting P-gp and other resistance-associated proteins. nih.govnih.gov

Another approach involves targeting signaling pathways that contribute to drug resistance. For example, the activation of the NF-κB pathway has been linked to resistance to tyrosine kinase inhibitors (TKIs). rsc.org The combination of a TKI with an NF-κB inhibitor, which can be an acridone derivative, has been shown to have a synergistic anticancer effect and overcome TKI resistance. rsc.org

The development of acridone derivatives that can circumvent or reverse multidrug resistance is a significant area of research with the potential to improve clinical outcomes for cancer patients. researchgate.netumn.edu

Exploration of Synergistic Effects in Combination Research

Combining acridinone derivatives with existing anticancer drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This approach leverages the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.

A notable example is the combination of novel acridone derivatives (AC2, AC7, and AC26) with temozolomide (TMZ) for the treatment of drug-resistant glioma. nih.govnih.gov In this study, the acridone derivatives were found to inhibit drug resistance-causing proteins, allowing TMZ to exert its cytotoxic effects at a much lower concentration. nih.gov This synergistic effect was observed in both drug-sensitive and drug-resistant glioma cell lines. nih.gov

Similarly, the combination of a tyrosine kinase inhibitor (TKI) with an NF-κB inhibitor, which can be an acridone derivative, has demonstrated synergistic anticancer effects in overcoming TKI resistance. rsc.org

The rationale behind combination therapy is often to target multiple pathways involved in cancer progression simultaneously. researchgate.net Acridone derivatives, with their diverse biological activities, are well-suited for this approach. researchgate.net For instance, some acridones can intercalate with DNA, inhibit topoisomerases, and modulate signaling pathways, making them effective partners for a wide range of chemotherapeutic agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Acridinone-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of new drug candidates. arxiv.orgeurekalert.org In the context of acridinone research, these computational tools are being used to predict the biological activity of novel derivatives and to understand the complex relationships between chemical structure and therapeutic effect. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, are employed to predict the antitumor activity of acridinone derivatives. arxiv.orgnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive models. nih.gov For example, artificial neural networks (ANNs) have been successfully used to predict the antitumor activity of a series of acridinone derivatives with a high correlation coefficient. nih.gov

Machine learning can also be used to predict other important properties, such as the formation of metabolites during drug metabolism. nih.gov This is crucial for identifying potential toxicities early in the drug discovery process.

By analyzing large datasets of chemical structures and biological activities, machine learning algorithms can identify key structural features that are important for a desired therapeutic effect, guiding the design of more potent and selective acridinone-based drugs. eurekalert.org

Design of Novel Acridinone Scaffolds for Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is being challenged by the understanding that complex diseases like cancer often involve multiple dysregulated pathways. nih.govmdpi.com This has led to the development of multi-target drugs, which are designed to interact with several biological targets simultaneously. The acridine/acridone scaffold is a promising platform for the design of such multi-targeting agents due to its versatile structure that can be readily modified. nih.govnih.gov

Researchers are exploring the acridine scaffold for the development of dual inhibitors of key cancer-related kinases. For example, by using molecular docking and virtual screening methods, 9-aminoacridine (B1665356) derivatives have been identified as potential dual inhibitors of VEGFR-2 and Src kinases. nih.gov Similarly, a series of 9-anilinoacridines were designed as dual inhibitors of Src and MEK kinases. nih.gov

Another multi-targeting strategy involves designing acridone derivatives that can simultaneously target different cellular components or pathways. For instance, some acridone derivatives have been shown to act as both DNA intercalators and inhibitors of enzymes like topoisomerase or telomerase. researchgate.net

The design of novel acridone scaffolds for multi-targeting approaches often involves computational modeling to predict the binding of the compounds to multiple targets. jppres.com This rational design approach aims to create more effective and less resistance-prone anticancer agents. nih.govjppres.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-4-nitroacridin-9(10H)-one and its derivatives?

- Methodological Answer : Synthesis typically involves Ullmann coupling or Friedel-Crafts acylation to construct the acridone core. For nitro-substituted derivatives, nitration is performed post-cyclization under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Derivatives like 2-chloroacridin-9(10H)-one are synthesized via halogenation using POCl₃ or SOCl₂. Microwave-assisted reactions with isoniazid or aryl aldehydes can introduce functional groups for bioactivity optimization .

Q. How is X-ray crystallography applied to determine the structural conformation of acridone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with crystals grown via slow evaporation in polar aprotic solvents (e.g., DMF). Data refinement employs SHELXL for accurate bond-length/angle calculations. Hydrogen-bonding networks and π-π stacking interactions are analyzed using Mercury software. For example, 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one was resolved to 0.84 Å resolution, confirming planarity of the acridone core .

Q. What in vitro assays evaluate the bioactivity of acridone derivatives as herbicides or antibiotics?

- Methodological Answer : Photosystem II (PSII) inhibition is tested via chlorophyll fluorescence assays in Amaranthus species. Antibacterial activity is assessed using MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus. Molecular docking (AutoDock Vina) predicts ligand interactions with PSII D1 proteins or bacterial enzymes, prioritizing derivatives with carbonyl/aromatic substituents for empirical validation .

Advanced Research Questions

Q. How can computational modeling reconcile contradictions in substituent reactivity for acridone derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare electronic effects of substituents. For example, 4-methoxy derivatives exhibit lower reactivity in demethylation reactions than 2-methoxy analogs due to steric hindrance and electron-donating resonance effects. MD simulations further validate solvent accessibility and transition-state stabilization .

Q. What strategies improve the thermal stability of nitro-substituted acridones for drug formulation?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., 230–250°C for nitroacridones). Co-crystallization with biocompatible polymers (e.g., PEG) enhances stability. Substituent engineering, such as introducing electron-withdrawing groups (e.g., -NO₂), reduces oxidative degradation. Differential Scanning Calorimetry (DSC) monitors melting points and polymorph transitions .

Q. How do solvent polarity and substituent effects influence crystallization outcomes?

- Methodological Answer : High-throughput screening (HTS) with solvents of varying polarity (e.g., ethanol, acetonitrile) identifies optimal crystallization conditions. Polar solvents favor π-π stacking, while non-polar solvents stabilize hydrogen bonds. For example, this compound crystallizes in monoclinic P2₁/c space groups from ethanol, with intermolecular O-H···O bonds critical for lattice stability .

Q. What experimental designs address conflicting bioactivity data in acridone-based inhibitors?

- Methodological Answer : Dose-response curves and time-kill assays distinguish static vs. cidal effects. Confocal microscopy visualizes intracellular accumulation in bacterial biofilms. For herbicidal activity, field trials under controlled light/temperature conditions validate lab-based PSII inhibition data. Metabolomic profiling (LC-MS) identifies off-target interactions causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.